Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate
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Overview
Description
Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate involves several steps. One common method is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives, including tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate, have shown potential as anticancer, anti-inflammatory, antimicrobial, and antihypertensive agents . In the industrial sector, these compounds are used as corrosion inhibitors and in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Mechanism of Action
The mechanism of action of tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Tert-butyl 2,2-dioxo-hexahydro-2lambda6-thieno[3,4-c]thiophene-3a-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18O4S2 |
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Molecular Weight |
278.4 g/mol |
IUPAC Name |
tert-butyl 5,5-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]thiophene-3a-carboxylate |
InChI |
InChI=1S/C11H18O4S2/c1-10(2,3)15-9(12)11-6-16-4-8(11)5-17(13,14)7-11/h8H,4-7H2,1-3H3 |
InChI Key |
HIFQPWJWTASGGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C12CSCC1CS(=O)(=O)C2 |
Origin of Product |
United States |
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